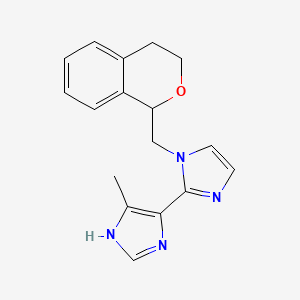![molecular formula C20H25F2N3 B5318202 5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine](/img/structure/B5318202.png)
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and has been used to create animal models of Parkinson's disease.
Mechanism of Action
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine is selectively taken up by dopaminergic neurons and is converted to MPP+ by the enzyme MAO-B. MPP+ is a potent inhibitor of mitochondrial complex I, leading to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animals.
Biochemical and Physiological Effects:
This compound-induced Parkinsonism in animals has been used to study the biochemical and physiological effects of Parkinson's disease. This compound-induced Parkinsonism is characterized by the degeneration of dopaminergic neurons, the accumulation of alpha-synuclein, and the formation of Lewy bodies. This compound-induced Parkinsonism has also been used to study the effects of various drugs and treatments on Parkinson's disease.
Advantages and Limitations for Lab Experiments
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been widely used in scientific research. This compound-induced Parkinsonism is relatively easy to induce and is reproducible. However, this compound-induced Parkinsonism has some limitations. This compound-induced Parkinsonism is an acute model of Parkinson's disease and does not replicate the progressive nature of the disease. This compound-induced Parkinsonism also does not replicate the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
Future Directions
There are several future directions for research on 5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine. One direction is to develop more chronic models of Parkinson's disease that replicate the progressive nature of the disease. Another direction is to study the effects of various drugs and treatments on this compound-induced Parkinsonism. Finally, there is a need to better understand the mechanisms underlying this compound-induced Parkinsonism and how they relate to the development of Parkinson's disease in humans.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research to create animal models of Parkinson's disease. This compound-induced Parkinsonism is a well-established animal model of Parkinson's disease that has been used to study the biochemical and physiological effects of Parkinson's disease. This compound-induced Parkinsonism has some limitations, but there are several future directions for research on this compound. Overall, this compound is an important tool for studying Parkinson's disease and developing new treatments for the disease.
Synthesis Methods
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine can be synthesized using a multi-step process that involves the reaction of 2-ethylpyrimidine with 2,6-difluorobenzyl chloride followed by the reaction with 3-(piperidin-1-yl)propan-1-amine. The final product is obtained after purification using column chromatography. The purity of the compound can be confirmed using NMR and mass spectrometry.
Scientific Research Applications
5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-ethylpyrimidine has been widely used in scientific research to create animal models of Parkinson's disease. This compound is selectively taken up by dopaminergic neurons and is converted to MPP+ by the enzyme MAO-B. MPP+ is a potent inhibitor of mitochondrial complex I, leading to the degeneration of dopaminergic neurons and the development of Parkinson's disease-like symptoms in animals.
properties
IUPAC Name |
5-[[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]methyl]-2-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3/c1-2-20-23-11-16(12-24-20)14-25-10-4-5-15(13-25)8-9-17-18(21)6-3-7-19(17)22/h3,6-7,11-12,15H,2,4-5,8-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCQCYKZUDUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)CN2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)
![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![3-[4-(benzyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5318144.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![N-(2-(4-bromophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5318156.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![1-(2-{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-4-yl}ethyl)pyrrolidin-2-one](/img/structure/B5318175.png)

![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)
![4-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5318210.png)
